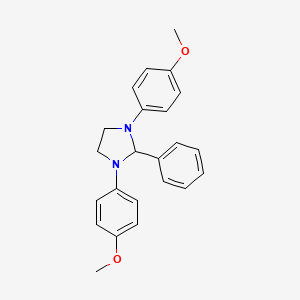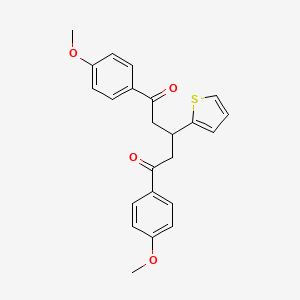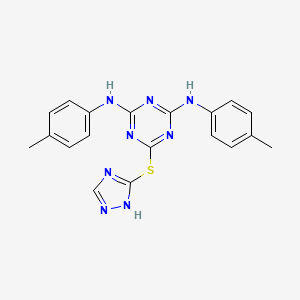
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine
Vue d'ensemble
Description
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine, also known as BPI, is a synthetic compound that has been extensively studied for its potential applications in various fields of science, including medicine, biology, and chemistry. BPI is a member of the imidazolidine family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is not fully understood. However, it is believed that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine exerts its biological effects by interacting with proteins and enzymes in the body. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to inhibit the activity of certain enzymes, which can lead to a decrease in the production of certain molecules that are involved in various biological processes.
Biochemical and Physiological Effects:
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. In vivo studies have shown that 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can reduce tumor growth in animal models and improve the survival of animals infected with certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is its versatility. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine can be easily synthesized and can be used in a wide range of experiments. Additionally, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess a wide range of biological activities, making it a useful tool for studying various biological processes. However, one of the limitations of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine is its toxicity. 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to be toxic to certain cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine. One area of research is the development of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine-based drugs for the treatment of cancer and viral infections. Another area of research is the development of new synthetic methods for 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine, which could lead to the discovery of new analogs with improved biological activities. Additionally, further studies are needed to fully understand the mechanism of action of 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine and its potential applications in various fields of science.
Applications De Recherche Scientifique
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been extensively studied for its potential applications in various fields of science. In medicine, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been shown to possess anticancer, antiviral, and anti-inflammatory properties. In biology, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been used as a tool to study the interactions between proteins and DNA. In chemistry, 1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine has been used as a catalyst for various chemical reactions.
Propriétés
IUPAC Name |
1,3-bis(4-methoxyphenyl)-2-phenylimidazolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c1-26-21-12-8-19(9-13-21)24-16-17-25(20-10-14-22(27-2)15-11-20)23(24)18-6-4-3-5-7-18/h3-15,23H,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZBWVRFQSKLKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(C2C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[2,6-bis(4-methoxyphenyl)-4-pyridinyl]-1-phenylethanone](/img/structure/B3458230.png)
![2-(4-bromophenyl)-5-{[2-(1,3-dioxan-2-yl)ethyl]thio}-1,3,4-oxadiazole](/img/structure/B3458235.png)
![N-(3-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3458239.png)

![4-bromo-3-{[(3-nitrophenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B3458255.png)
![1-({3-[(4-bromophenyl)sulfonyl]phenyl}sulfonyl)piperidine](/img/structure/B3458262.png)

![2-{[4-methyl-3-(1-piperidinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3458276.png)
![3-[(diethylamino)sulfonyl]-N-(3-fluorophenyl)benzamide](/img/structure/B3458289.png)
![4-[(3-{[(4-chlorophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B3458293.png)

